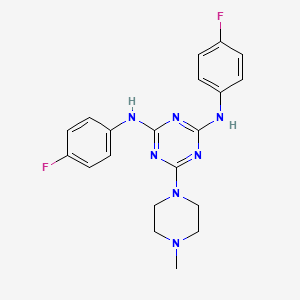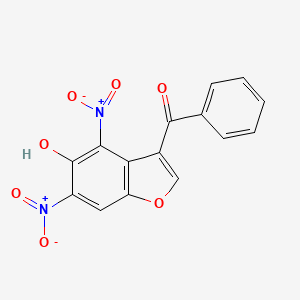
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione
Overview
Description
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione, also known as AG-014699, is a potential anticancer drug that has been extensively studied in recent years. This compound belongs to the family of quinazoline derivatives and has shown promising results in preclinical studies. In
Mechanism of Action
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione works by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This mechanism is particularly effective in cancer cells with defective DNA repair mechanisms, as they are more reliant on PARP for DNA repair.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit tumor growth in preclinical models. However, 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has also been associated with some toxicities, such as bone marrow suppression and gastrointestinal toxicity.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione is its selectivity for cancer cells with defective DNA repair mechanisms. This makes it a potentially effective treatment for certain types of cancer. However, the toxicity associated with this compound can limit its use in clinical settings. In addition, the synthesis method for 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione is relatively complex, which can make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for the study of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione. One area of focus could be the development of more efficient synthesis methods to produce this compound in larger quantities. In addition, further studies could be conducted to better understand the toxicities associated with 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione and to develop strategies to mitigate these toxicities. Finally, there is potential for the use of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione in combination with other chemotherapy agents to improve its efficacy and reduce toxicities.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential anticancer properties. It has been shown to selectively target cancer cells with defective DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound has also demonstrated activity against a variety of cancer types, including breast, ovarian, and pancreatic cancers. In addition, 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been studied for its potential use in combination with other chemotherapy agents.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-15-11-9-14(10-12-15)13-24-18-7-3-1-5-16(18)20(26)25(21(24)27)19-8-4-2-6-17(19)23/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGUOVLQRUJDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3745127.png)

![2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B3745142.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3745149.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3745168.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745173.png)
![N-benzyl-2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3745174.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745181.png)
![3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3745183.png)
![2-(4-fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3745184.png)
![1-(4-fluorobenzyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745185.png)
![3-{4-benzyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3745193.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3745195.png)